molecular formula C11H16ClN3O B13864724 Sydnophene

Sydnophene

Cat. No.: B13864724
M. Wt: 241.72 g/mol
InChI Key: MLOOCBHQXJABTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sydnophene (chloride) is synthesized through a multi-step process. The initial step involves the condensation of β-phenylisopropylamine with formalin and potassium cyanide to form β-phenylisopropylaminoacetonitrile. This intermediate is then converted to the corresponding N-nitroso derivative, which is subsequently cyclized with hydrochloric acid to yield this compound (chloride) .

Industrial Production Methods

The industrial production of this compound (chloride) follows the same synthetic route but requires careful handling of toxic reagents such as potassium cyanide. The process involves large-scale reactions and purification steps to ensure the final product’s purity and safety .

Chemical Reactions Analysis

Types of Reactions

Sydnophene (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound (chloride), such as its amine and nitroso derivatives .

Scientific Research Applications

Sydnophene (chloride) has a wide range of scientific research applications:

Mechanism of Action

Sydnophene (chloride) exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sydnophene (chloride) is unique due to its combination of psychostimulant and antidepressant properties, making it effective in treating a range of neuropsychiatric conditions. Its multiple mechanisms of action also distinguish it from other similar compounds .

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H

InChI Key

MLOOCBHQXJABTO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C=C(ON2)N.Cl

Origin of Product

United States

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